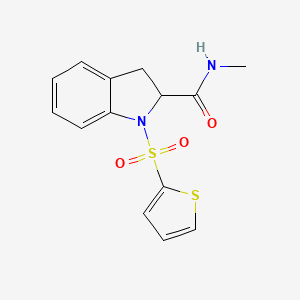

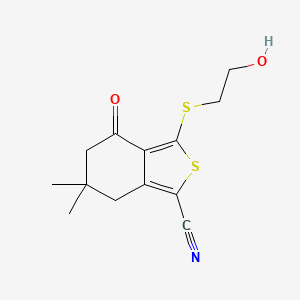

![molecular formula C21H22N4 B2700271 1-cyclohexyl-4-methyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile CAS No. 868153-03-1](/img/structure/B2700271.png)

1-cyclohexyl-4-methyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds with structures similar to the one you mentioned, such as 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, have been synthesized and evaluated for their antileishmanial efficacy . These compounds were synthesized in one to two steps by utilizing a post-Ugi modification strategy .

Synthesis Analysis

The synthesis of similar compounds, like 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, involves a post-Ugi modification strategy . This strategy is commonly used in the synthesis of heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques like IR spectrum and NMR spectrum .Applications De Recherche Scientifique

Ligand for Hydroformylation Catalysis

The compound can serve as a ligand in transition metal complexes for hydroformylation reactions. Hydroformylation, also known as the oxo process, involves the addition of carbon monoxide and hydrogen to alkenes to produce aldehydes. By coordinating with transition metals, this compound can enhance the efficiency and selectivity of hydroformylation reactions .

Intramolecular Cyclocarbonylation

Intramolecular cyclocarbonylation reactions are valuable for constructing complex cyclic structures. This compound can catalyze the synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones and 3-methyl-3,4-dihydrocoumarins through intramolecular cyclocarbonylation. These reactions enable the formation of diverse heterocyclic compounds with potential biological activities .

Antimalarial Activity

Triazatetracyclic compounds have been explored for their antimalarial properties. While specific studies on this compound are scarce, its structural features suggest potential antiparasitic activity. Further investigations could reveal its effectiveness against malaria parasites .

HIV-1 Protease Inhibition

The compound’s structure may allow it to interact with the active site of HIV-1 protease enzymes. Inhibiting HIV-1 protease is crucial for antiretroviral therapy. Although more research is needed, this compound could be a starting point for designing novel protease inhibitors .

Synthesis of Fused Benzimidazole Derivatives

Efficient synthetic routes have been developed for fused benzimidazole derivatives. This compound could participate in tandem reactions leading to iodoisoquinoline-fused benzimidazoles. These derivatives may have applications in medicinal chemistry and drug discovery .

Tartrate Salt Formation

The tartrate salts of this compound have been investigated. While the exact applications are not specified, pharmaceutical compositions containing these salts could be relevant for drug formulation and delivery .

Safety and Hazards

Propriétés

IUPAC Name |

3-cyclohexyl-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4/c1-14-16-11-12-24(15-7-3-2-4-8-15)21(16)25-19-10-6-5-9-18(19)23-20(25)17(14)13-22/h5-6,9-10,15H,2-4,7-8,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUGTXJREFUZFOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC3=CC=CC=C3N2C4=C1CCN4C5CCCCC5)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclohexyl-4-methyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

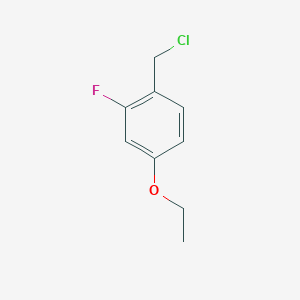

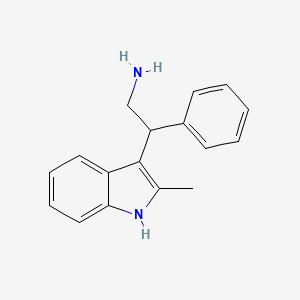

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2700195.png)

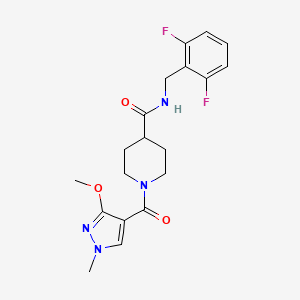

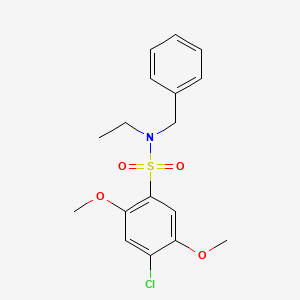

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2700199.png)

![N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/no-structure.png)

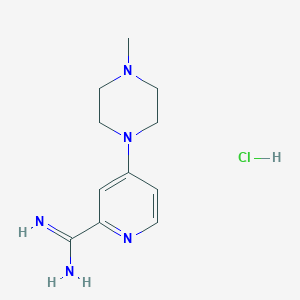

![2,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2700208.png)

![3,4-Dichloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2700209.png)

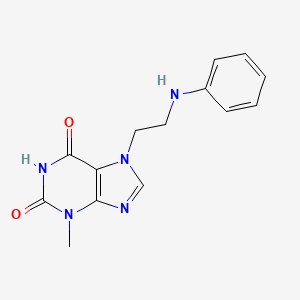

![1-[(Naphthalen-1-yl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2700210.png)